molecular formula C16H23NO6 B11472435 N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B11472435
M. Wt: 325.36 g/mol
InChI Key: ORMCLWSFCWYALT-UHFFFAOYSA-N
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Description

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an acetamide group. This compound is part of a broader class of chemicals known for their diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxan-3-yl core. This core is then functionalized with hydroxyl groups and an acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with proteins and other biomolecules, influencing their function and activity. The phenoxy group may also play a role in binding to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[4,5-Dihydroxy-2-[(4-hydroxyphenyl)methyl]-6-(methoxymethyl)oxan-3-yl]acetamide
  • N-[2-(3,4-Dihydroxyphenyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Uniqueness

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical properties and potential biological activities compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H23NO6/c1-3-10-5-4-6-11(7-10)22-16-13(17-9(2)19)15(21)14(20)12(8-18)23-16/h4-7,12-16,18,20-21H,3,8H2,1-2H3,(H,17,19)

InChI Key

ORMCLWSFCWYALT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C

solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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